
7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one, often involves optimizing these synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the production of dyes, fragrances, and optical brighteners .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, making it a potential antibacterial agent. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Uniqueness
7-Hydroxy-2-(hydroxymethyl)-5-methyl-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
143553-00-8 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
7-hydroxy-2-(hydroxymethyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-6-2-7(13)3-10-11(6)9(14)4-8(5-12)15-10/h2-4,12-13H,5H2,1H3 |
InChI-Schlüssel |
BOROJPUJWKMSGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
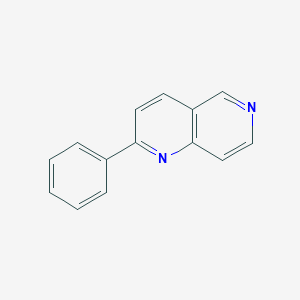
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
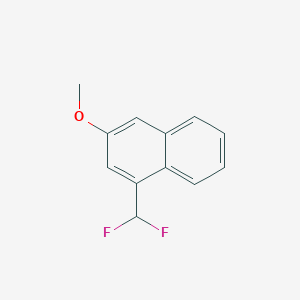

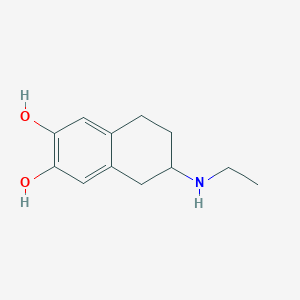
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

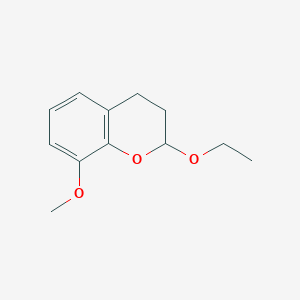
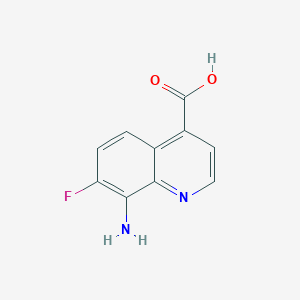

![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

